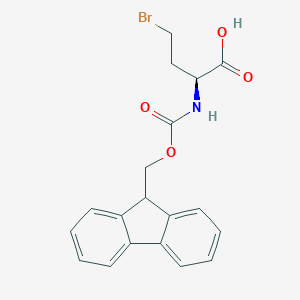

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Bromination: The protected amino acid is then subjected to bromination. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The bromine atom in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Solvents like dimethylformamide (DMF) or dichloromethane are often used.

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

Medicinal Chemistry: The compound can be used to synthesize various bioactive molecules, including potential drug candidates.

Bioconjugation: The bromine atom allows for further functionalization, making it useful in the development of bioconjugates for imaging or therapeutic purposes.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid largely depends on its use in peptide synthesis The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain assembly

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is unique due to the presence of the bromine atom, which offers different reactivity compared to chlorine or iodine. This makes it a valuable intermediate for specific synthetic applications where bromine’s reactivity is advantageous.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid, also known as Fmoc-4-bromobutanoic acid, is a compound with significant biological relevance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H18BrNO4

- Molecular Weight : 404.26 g/mol

- CAS Number : 172169-88-9

- Appearance : Typically presented as a white to light yellow solid.

The structure of this compound includes a fluorenyl group, which is known to enhance lipophilicity and biological interactions. The presence of the bromine atom at the 4-position of the butanoic acid moiety contributes to its unique reactivity and potential biological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Compounds with similar structures have demonstrated significant antibacterial properties. For instance, derivatives of fluorenone have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl moiety may play a crucial role in enhancing the interaction with microbial targets.

-

Neuroprotective Effects

- Structural analogs have been investigated for their potential in treating neurodegenerative diseases. Research indicates that modifications to the fluorenyl or butanoic acid portions can enhance neuroprotective properties . These compounds may modulate pathways involved in neuroinflammation and neuronal survival.

-

Anti-inflammatory Properties

- The compound may influence cytokine production and immune responses, suggesting its potential use in managing inflammatory conditions . Studies on related compounds indicate that structural modifications can significantly affect anti-inflammatory activity.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis, such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to bacterial cell death.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways related to inflammation and cell survival. This modulation can influence cellular responses to stress and injury .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focused on derivatives of fluorenone demonstrated that specific modifications could enhance antimicrobial efficacy against resistant strains of bacteria. The study highlighted that compounds with a fluorenyl backbone showed promise as lead candidates for new antibiotics due to their ability to penetrate bacterial membranes effectively .

Propriétés

IUPAC Name |

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUVVOOOVOSSKP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.